molecular formula C20H14FN3O B2433560 (E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide CAS No. 1281687-22-6

(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide

Cat. No. B2433560
CAS RN: 1281687-22-6
M. Wt: 331.35
InChI Key: WRJZBJULZAVRKY-UHFFFAOYSA-N
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Description

The compound “(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide” is a complex organic molecule. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the formula C9H7N. Quinoline is a colorless hygroscopic liquid with a strong odor . Aromatic compounds like quinoline are often part of bioactive molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a cyano group (-CN), a fluorophenyl group (a benzene ring with a fluorine atom), and an amide group (a carbonyl group (C=O) attached to a nitrogen). The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the electron-rich aromatic quinoline could undergo electrophilic aromatic substitution reactions. The cyano group might be susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be influenced by factors like the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .

Scientific Research Applications

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. Compounds containing a quinoline ring are found in many pharmaceuticals and exhibit diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, handling of chemical compounds requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in biological assays, it could be further optimized and potentially developed into a therapeutic agent .

properties

IUPAC Name

(E)-N-[cyano-(2-fluorophenyl)methyl]-3-quinolin-8-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-17-9-2-1-8-16(17)18(13-22)24-19(25)11-10-15-6-3-5-14-7-4-12-23-20(14)15/h1-12,18H,(H,24,25)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJZBJULZAVRKY-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)/C=C/C2=CC=CC3=C2N=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[cyano(2-fluorophenyl)methyl]-3-(quinolin-8-yl)prop-2-enamide

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